molecular formula C15H19N3O2S B4198169 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B4198169
M. Wt: 305.4 g/mol
InChI Key: YNCOLYBICXZYPW-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, a phenoxy group, and a propanamide moiety attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group can be attached via nucleophilic substitution reactions using phenol derivatives.

    Formation of the Propanamide Moiety: The propanamide moiety can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiadiazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-4-10-13-17-18-15(21-13)16-14(19)11(2)20-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCOLYBICXZYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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